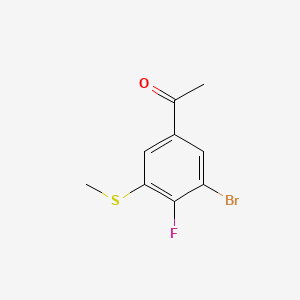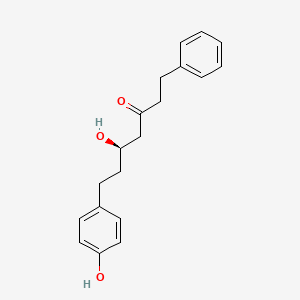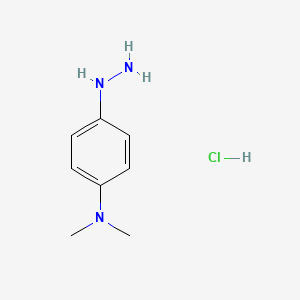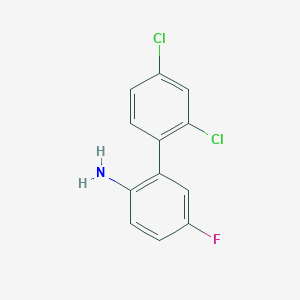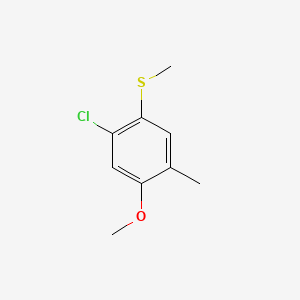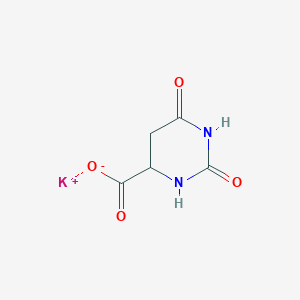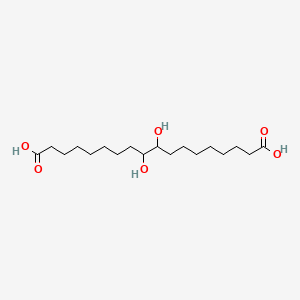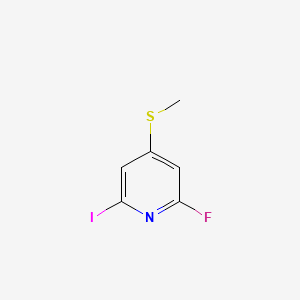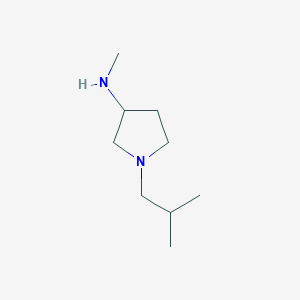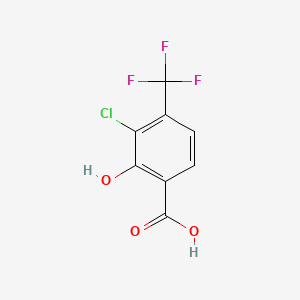
3-Chloro-2-hydroxy-4-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-hydroxy-4-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid with the molecular formula C8H4ClF3O3 This compound is characterized by the presence of a chloro group, a hydroxy group, and a trifluoromethyl group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxy-4-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the etherification of 3,4-dichlorobenzotrifluoride with a suitable phenol derivative, followed by acidification to obtain the desired product . The reaction typically requires a crown-ether catalyst and a mixed solvent system of dimethylsulfoxide and toluene, with reaction temperatures ranging from 130°C to 175°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer advantages in terms of scalability and efficiency . The use of mixed acids in a microreactor setup can optimize the reaction conditions, leading to higher yields and selectivity .
化学反応の分析
Types of Reactions
3-Chloro-2-hydroxy-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to a hydrogen atom under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzoic acid derivatives.
科学的研究の応用
3-Chloro-2-hydroxy-4-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-2-hydroxy-4-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the chloro and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
3-Chloro-2-hydroxy-4-(trifluoromethyl)benzoic acid is unique due to the presence of both a chloro and a hydroxy group on the benzoic acid ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The trifluoromethyl group further enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
特性
分子式 |
C8H4ClF3O3 |
|---|---|
分子量 |
240.56 g/mol |
IUPAC名 |
3-chloro-2-hydroxy-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4ClF3O3/c9-5-4(8(10,11)12)2-1-3(6(5)13)7(14)15/h1-2,13H,(H,14,15) |
InChIキー |
IBFRDODQYVCVSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(=O)O)O)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate](/img/structure/B14762545.png)


